molecular formula C18H18N2O4S2 B2689022 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile CAS No. 2034457-71-9

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Cat. No.: B2689022
CAS No.: 2034457-71-9
M. Wt: 390.47
InChI Key: LONPRDPPWPVFMT-UHFFFAOYSA-N
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Description

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a sophisticated synthetic compound designed for research applications in medicinal chemistry and drug discovery. This chemical features a unique 1,4-thiazepane ring system dioxido core, substituted with a phenyl group and further functionalized with a benzonitrile-containing sulfonyl moiety. The integration of the sulfonamide group is a significant structural feature, as this functional group is commonly found in molecules that exhibit potent biological activities, including enzyme inhibition . This compound is provided for non-human research use only and is intended for utilization in strict laboratory settings. It is not intended for diagnostic, therapeutic, or any veterinary applications. Researchers can employ this chemical as a key intermediate or a novel scaffold for structure-activity relationship (SAR) studies. Its complex structure makes it a valuable candidate for probing biological targets such as ion channels or hydrolase enzymes, given that related sulfonamide and benzonitrile derivatives have been investigated as modulators of these targets . Further investigations are necessary to fully elucidate its precise mechanism of action and its potential research applications.

Properties

IUPAC Name

2-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c19-14-16-8-4-5-9-18(16)26(23,24)20-11-10-17(25(21,22)13-12-20)15-6-2-1-3-7-15/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONPRDPPWPVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiazepane derivative with a sulfonyl chloride, followed by the introduction of a benzonitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzonitrile groups can form strong interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on heterocyclic cores, substituents, functional groups, and spectral properties. Key analogs include 1,2,4-triazole-thiones (from ) and fluorinated sulfonamides (from ), though the latter differ significantly in backbone complexity.

Table 1: Structural and Analytical Comparison

Compound Name / ID Heterocyclic Core Key Substituents Functional Groups IR Bands (cm⁻¹) Synthesis Method
2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile (Target) 1,4-thiazepane Phenyl, benzonitrile Sulfonyl, nitrile ~1250 (S=O), ~2230 (C≡N) Not described in evidence
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () 1,2,4-triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Sulfonyl, thione 1247–1255 (C=S), 3278–3414 (NH) Cyclization of hydrazinecarbothioamides
Fluorinated sulfonamide polymers () None (linear) Perfluoroalkyl chains Sulfonyl, acrylate ~1250 (S=O), ~1730 (C=O) Radical polymerization

Key Findings:

Triazoles exhibit tautomerism (thione ↔ thiol), which influences reactivity and stability, whereas the thiazepane structure lacks such tautomeric behavior, simplifying its chemical predictability .

Functional Groups :

  • The benzonitrile group in the target compound introduces a strong electron-withdrawing effect via its nitrile (-C≡N) moiety, distinct from the 2,4-difluorophenyl substituents in triazoles, which exert electron-withdrawing effects through inductive mechanisms .
  • Both the target and triazoles share sulfonyl groups, but the fluorinated polymers in prioritize hydrophobicity and chemical inertness from perfluoroalkyl chains, limiting their structural similarity .

Spectral Properties :

  • The IR spectrum of the target compound would show characteristic S=O stretches (~1250 cm⁻¹) and a C≡N stretch (~2230 cm⁻¹) , absent in triazoles, which instead exhibit C=S (~1250 cm⁻¹) and NH (~3278–3414 cm⁻¹) bands .
  • Fluorinated sulfonamides () display additional C=O stretches (~1730 cm⁻¹) from ester/acrylate groups, absent in the target .

Synthetic Routes :

  • Triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, while fluorinated sulfonamides rely on radical polymerization . The thiazepane core in the target likely requires distinct methods, such as ring-closing metathesis or nucleophilic substitution.

Potential Applications: The target’s nitrile and sulfonyl groups may enhance binding to cysteine proteases or kinases, whereas triazoles are explored as antimicrobials due to their thione reactivity . Fluorinated sulfonamides are typically used in surfactants or coatings, reflecting divergent applications .

Biological Activity

The compound 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a complex organic molecule that belongs to the class of thiazepane derivatives. Its structural features include a thiazepane ring, a sulfonyl group, and a benzonitrile moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

The molecular formula of This compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 342.40 g/mol. The presence of the dioxido group enhances its reactivity, while the thiazepane ring provides a unique framework for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Gene Expression Regulation : The compound may affect gene expression related to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazepane have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .

Anticancer Potential

Studies have demonstrated that thiazepane derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. For example, related compounds have been shown to inhibit tumor growth in specific cancer models .

Neuropharmacological Effects

Emerging evidence suggests that compounds within this class may possess neuropharmacological properties. For instance, some studies have indicated anxiolytic effects mediated through interactions with serotonin receptors . This opens avenues for exploring their potential in treating anxiety disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazepane derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to This compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with thiazepane derivatives led to a significant reduction in cell viability. The IC50 values ranged from 15 µM to 25 µM depending on the specific derivative tested .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Thiazepane Derivative AContains sulfur and nitrogenAntimicrobialHigh selectivity against certain bacteria
Thiazepane Derivative BSimilar ring structureAnticancerInduces apoptosis in specific cancer cell lines
Thiazole-Based CompoundThiazole ring instead of thiazepaneAnti-inflammatoryEffective in reducing cytokine production

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